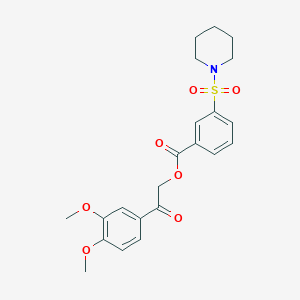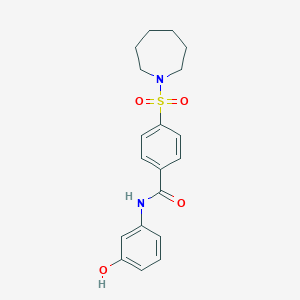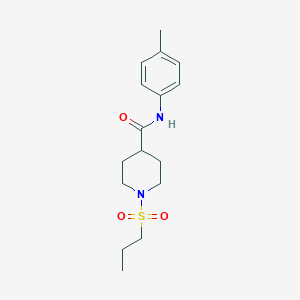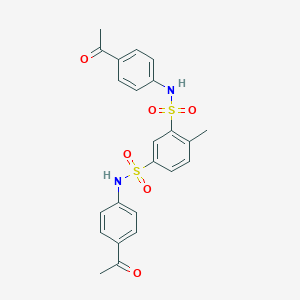![molecular formula C12H15N5O2S B285367 Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-](/img/structure/B285367.png)
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The exact mechanism of action of Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- is not fully understood. However, it is thought to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in the development of inflammation and pain.
Biochemical and Physiological Effects:
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which play a role in the development of oxidative stress. Additionally, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- for lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity towards a variety of cell lines, making it a safe compound to work with. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to use in research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are a number of potential future directions for research on Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-. One area of interest is its potential as a treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Further research is also needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and purifying the compound.
Méthodes De Synthèse
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxyphenyl isocyanate with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable solvent and a base. The resulting product is then purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been found to have antimicrobial activity against a wide range of bacterial and fungal pathogens.
Propriétés
Formule moléculaire |
C12H15N5O2S |
|---|---|
Poids moléculaire |
293.35 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-7-11(18)13-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,18) |
Clé InChI |
YYYRWXOOCWTVJO-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC |
Solubilité |
28.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)




![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)
